(2R)-2-amino-N-ethyl-3-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-N-ethyl-3-methylpentanamide is an organic compound with a chiral center, making it an enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-ethyl-3-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpentanoic acid and ethylamine.
Amidation Reaction: The carboxylic acid group of 3-methylpentanoic acid is converted to an amide group by reacting with ethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N-ethyl-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, oxidized amides
Reduction: Amines
Substitution: Substituted amides
Scientific Research Applications
(2R)-2-amino-N-ethyl-3-methylpentanamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-N-ethyl-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-N-ethyl-3-methylpentanamide
- (2R)-2-amino-N-methyl-3-methylpentanamide
- (2R)-2-amino-N-ethyl-3-ethylpentanamide
Uniqueness
(2R)-2-amino-N-ethyl-3-methylpentanamide is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomers and other similar compounds
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2R)-2-amino-N-ethyl-3-methylpentanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-6(3)7(9)8(11)10-5-2/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t6?,7-/m1/s1 |
InChI Key |
JZAVLWNRYOVJON-COBSHVIPSA-N |
Isomeric SMILES |
CCC(C)[C@H](C(=O)NCC)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.